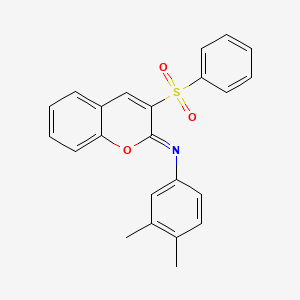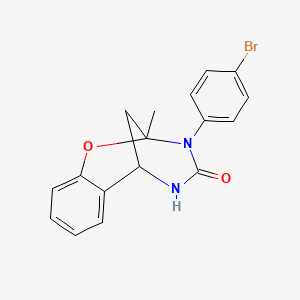
4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-ethoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a compound that contains an oxadiazole ring . Oxadiazole is a heterocyclic compound, a five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .
Synthesis Analysis
Oxadiazole was first synthesized in 1965 by Ainsworth through the thermolysis of hydrazine . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .
Molecular Structure Analysis
The molecular structure of oxadiazole consists of a five-membered ring that possesses one oxygen, two carbons, two nitrogen atoms, and two double bonds . The aromaticity was reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character . Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .
Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .
Scientific Research Applications
a. Anticancer Agents: 1,2,4-Oxadiazole derivatives have demonstrated promising anticancer activity. Researchers have synthesized compounds with this scaffold and evaluated their effects on cancer cell lines. These derivatives often exhibit cytotoxicity by targeting specific cellular pathways involved in cancer progression.
b. Antimicrobial Agents: The 1,2,4-oxadiazole motif has been investigated for its antimicrobial properties. Compounds containing this ring system have shown activity against bacteria, fungi, and parasites. Researchers explore their potential as novel antibiotics or antifungal agents.
c. Anti-inflammatory Compounds: Inflammation plays a crucial role in various diseases. 1,2,4-Oxadiazoles have been studied as anti-inflammatory agents. These compounds may modulate inflammatory pathways, making them relevant for conditions like rheumatoid arthritis and inflammatory bowel disease.
d. CNS Disorders: The central nervous system (CNS) is another area of interest. Some 1,2,4-oxadiazole derivatives exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s disease.
Prospects for Further Development
As the interest in 1,2,4-oxadiazoles continues to grow, scientists explore novel derivatives and evaluate their pharmacological properties. Future research may uncover additional applications and lead to the development of clinically relevant drugs.
Future Directions
Oxadiazoles have become important synthons in the development of new drugs . They show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity, etc., as reported in the literature . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities
Mode of Action
It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The anti-infective activities of 1,2,4-oxadiazoles suggest that they may interfere with the biochemical pathways of infectious agents .
Result of Action
The anti-infective activities of 1,2,4-oxadiazoles suggest that they may have a detrimental effect on infectious agents .
Action Environment
The synthesis of 1,2,4-oxadiazoles has been noted to be environmentally friendly , which could potentially influence the compound’s action.
properties
IUPAC Name |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-3-18-11-6-4-10(5-7-11)13(17)14-8-12-15-9(2)16-19-12/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHHXXHNFHTSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[butyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2580173.png)
![N-((3-methoxytetrahydrothiophen-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2580174.png)



![1-(2,3-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2580180.png)

![7-ethyl-1,3-dimethyl-5-((4-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2580183.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2580184.png)

